HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE
Overview
Description
HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hexanoic acid moiety linked to a 2,4-dimethoxy-benzylidene group through a hydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of hexanoic acid hydrazide with 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules and can be used in organic synthesis.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research has indicated possible therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds or covalent bonds with active sites on enzymes, thereby modulating their activity. Additionally, the benzylidene moiety may interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
BENZYLIDENE-HYDRAZIDE: A simpler analog lacking the hexanoic acid moiety.
DIMETHOXY-BENZYLIDENE-HYDRAZIDE: Similar structure but without the hexanoic acid group.
HEXANOIC ACID HYDRAZIDE: Lacks the benzylidene group.
Uniqueness
HEXANOIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of its hexanoic acid and 2,4-dimethoxy-benzylidene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-5-6-7-15(18)17-16-11-12-8-9-13(19-2)10-14(12)20-3/h8-11H,4-7H2,1-3H3,(H,17,18)/b16-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDYGMBIAWFLJU-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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